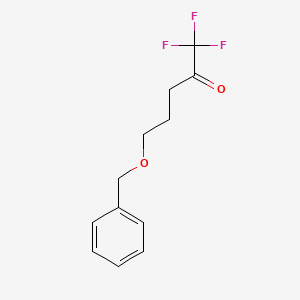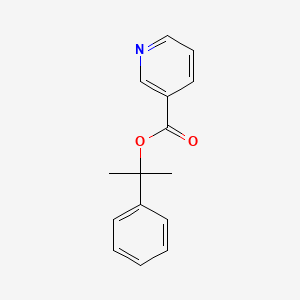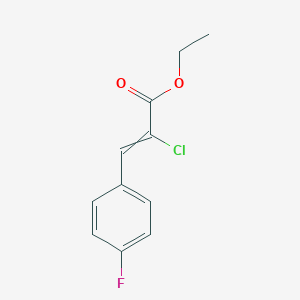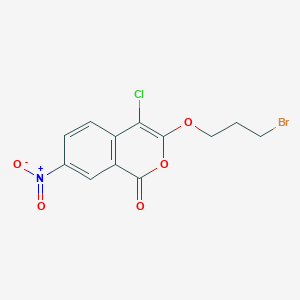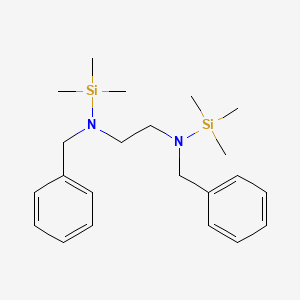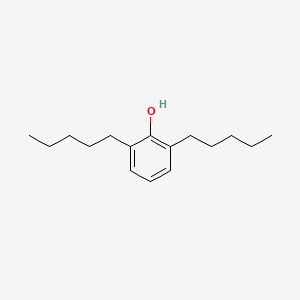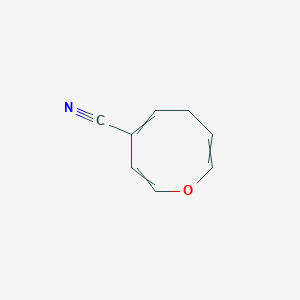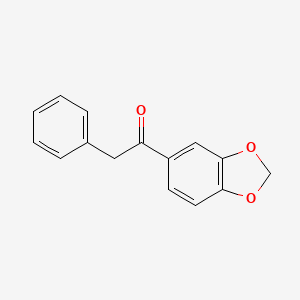
1,1'-Sulfanediylbis(2,3-dimethoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Sulfanediylbis(2,3-dimethoxybenzene) is an organic compound characterized by the presence of two benzene rings connected by a sulfur atom Each benzene ring is substituted with two methoxy groups at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(2,3-dimethoxybenzene) typically involves the reaction of 2,3-dimethoxybenzene with a sulfur source. One common method is the electrophilic aromatic substitution reaction, where sulfur dichloride (SCl2) is used as the sulfur source. The reaction is carried out under controlled conditions, often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Sulfanediylbis(2,3-dimethoxybenzene) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and safety of the production process.
化学反応の分析
Types of Reactions
1,1’-Sulfanediylbis(2,3-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-Sulfanediylbis(2,3-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-Sulfanediylbis(2,3-dimethoxybenzene) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
1,1’-Sulfanediylbis(2,4-dimethoxybenzene): Similar structure but with methoxy groups at different positions.
1,1’-Sulfanediylbis(2,3-dimethylbenzene): Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
1,1’-Sulfanediylbis(2,3-dimethoxybenzene) is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and physical properties. The presence of the sulfur atom also adds to its distinctiveness, providing opportunities for various chemical modifications and applications.
特性
CAS番号 |
126770-57-8 |
|---|---|
分子式 |
C16H18O4S |
分子量 |
306.4 g/mol |
IUPAC名 |
1-(2,3-dimethoxyphenyl)sulfanyl-2,3-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4S/c1-17-11-7-5-9-13(15(11)19-3)21-14-10-6-8-12(18-2)16(14)20-4/h5-10H,1-4H3 |
InChIキー |
FMYCGNHOCPSVOX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)SC2=CC=CC(=C2OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)

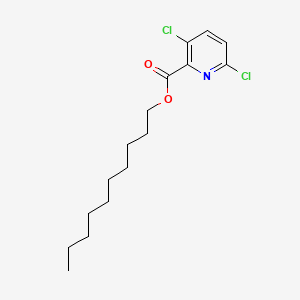
![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
